molecular formula C10H9ClN2O B11895578 6-Chloro-8-methoxyquinolin-4-amine CAS No. 1189107-35-4

6-Chloro-8-methoxyquinolin-4-amine

Cat. No.: B11895578
CAS No.: 1189107-35-4
M. Wt: 208.64 g/mol
InChI Key: VHBXOCYLIHZFFS-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyquinolin-4-amine is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline compounds are widely recognized for their diverse therapeutic profiles, including antimalarial, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyquinolin-4-amine typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinolin-8-amine with chlorinating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical applications.

Scientific Research Applications

6-Chloro-8-methoxyquinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Ciprofloxacin: An antibiotic with a quinoline core structure.

Uniqueness

6-Chloro-8-methoxyquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of chloro and methoxy groups enhances its efficacy in various applications compared to other quinoline derivatives .

Properties

CAS No.

1189107-35-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-8-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3,(H2,12,13)

InChI Key

VHBXOCYLIHZFFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)N)Cl

Origin of Product

United States

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